5-Bromo-2-methylbenzene-1-sulfonyl chloride, with the molecular formula C₇H₆BrClO₂S and a molecular weight of 269.54 g/mol, is a sulfonyl chloride derivative known for its utility in various chemical syntheses and biological applications. This compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 2-position of the benzene ring, along with a sulfonyl chloride functional group. It is typically available in a purity of around 95% and is classified as an irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .
The biological activity of 5-Bromo-2-methylbenzene-1-sulfonyl chloride primarily stems from its derivatives. Compounds synthesized from it have shown significant antibacterial properties and surface activity. These characteristics make them promising candidates for applications in pharmaceuticals and biocides . Furthermore, the compound's ability to form sulfonamides can influence various biochemical pathways, potentially affecting cellular functions and enzyme activities .
Several methods exist for synthesizing 5-Bromo-2-methylbenzene-1-sulfonyl chloride:
These methods highlight its accessibility for research applications in organic synthesis .
5-Bromo-2-methylbenzene-1-sulfonyl chloride finds application in various fields:
Interaction studies reveal that 5-Bromo-2-methylbenzene-1-sulfonyl chloride can interact with various biomolecules, influencing enzyme activity and cellular processes. The compound's reactivity allows it to modify proteins through sulfonamide bond formation, which can alter protein functions and cellular signaling pathways. Additionally, it shows potential for high gastrointestinal absorption and blood-brain barrier permeability, indicating possible central nervous system effects .
Several compounds share structural similarities with 5-Bromo-2-methylbenzene-1-sulfonyl chloride. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Bromo-2-methoxybenzenesulfonyl chloride | C₇H₇BrClO₂S | Contains a methoxy group instead of a methyl group. |
4-Bromo-2-methylbenzenesulfonyl chloride | C₇H₇BrClO₂S | Bromine at the 4-position alters reactivity. |
3-Bromo-2-methylbenzenesulfonyl chloride | C₇H₇BrClO₂S | Different positioning of bromine affects properties. |
The uniqueness of 5-Bromo-2-methylbenzene-1-sulfonyl chloride lies in its specific arrangement of substituents on the benzene ring, which influences its reactivity and biological activity compared to these similar compounds .
Irritant